2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a phenylacetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The piperazine ring is first protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Acylation: The protected piperazine is then acylated with phenylacetic acid chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Acylation: Acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Deprotected Amine: Resulting from the removal of the Fmoc group.
Substituted Derivatives: Depending on the substituents introduced during substitution reactions.
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its structural versatility.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Mechanism of Action
The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid derivative.
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is unique due to its combination of a piperazine ring and a phenylacetic acid moiety, which provides additional structural complexity and potential for diverse chemical modifications compared to simpler Fmoc-protected amino acids.
Biological Activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid, with CAS number 180576-05-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- CAS Number : 180576-05-0
- Structure : The compound features a piperazine moiety linked to a phenylacetic acid derivative, modified by a fluorenylmethoxycarbonyl group.
Research suggests that compounds similar to this compound may interact with various biological targets:
- Cation Channel Inhibition : Studies indicate that related compounds can inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which are crucial in neuronal excitability and muscle contraction .
- Cytochrome P450 Interaction : The compound has been shown to influence the activity of cytochrome P450 isoforms, specifically CYP3A4 and CYP2D6, which are vital for drug metabolism .
- Anticancer Activity : Preliminary evaluations suggest potential anticancer properties, with molecular docking studies indicating binding affinity to DNA topoisomerase II, which is essential for DNA replication and transcription .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticonvulsant Activity Study :
-
Anticancer Efficacy :
- In vitro studies on MCF7 (breast cancer) and MCF10A (normal breast) cell lines demonstrated that the compound significantly decreased cell viability in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity indicates its potential as a safer alternative in cancer therapy .
- Pharmacokinetic Profile :
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFHERUUDLOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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